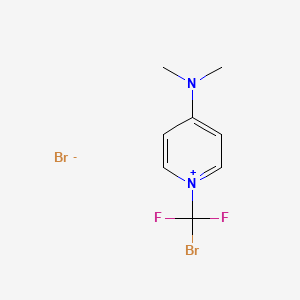

1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide

Description

1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide is a quaternary ammonium bromide characterized by a pyridinium core substituted with a bromodifluoromethyl group at the 1-position and a dimethylamino group at the 4-position. This compound combines electrophilic bromine with electron-withdrawing difluoromethyl and electron-donating dimethylamino groups, making it a versatile reagent in organic synthesis, catalysis, and materials science. Its unique structure enables applications in halogen-bonding interactions, fluorination reactions, and as a precursor for functionalized heterocycles .

Properties

IUPAC Name |

1-[bromo(difluoro)methyl]-N,N-dimethylpyridin-1-ium-4-amine;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrF2N2.BrH/c1-12(2)7-3-5-13(6-4-7)8(9,10)11;/h3-6H,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWNYCDTBNLSDL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=[N+](C=C1)C(F)(F)Br.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Br2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447004 | |

| Record name | 1-[Bromo(difluoro)methyl]-4-(dimethylamino)pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368873-75-0 | |

| Record name | Methanaminium, N-[1-(bromodifluoromethyl)-4(1H)-pyridinylidene]-N-methyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368873-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[Bromo(difluoro)methyl]-4-(dimethylamino)pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Stoichiometry

The reaction is typically conducted in anhydrous dichloromethane or dimethylformamide (DMF) at room temperature. A molar ratio of 1:1.2 (DMAP:CFBr) ensures complete conversion, with the reaction reaching completion within 6–8 hours. The use of DMF as a solvent enhances reaction kinetics due to its polar aprotic nature, which stabilizes ionic intermediates.

Mechanistic Insights

The reaction proceeds via a chain carbene mechanism (Scheme 1). Initially, DMAP attacks the electrophilic carbon in CFBr, leading to bromide ion expulsion and the formation of a transient difluorocarbene intermediate. This carbene is stabilized by resonance within the pyridinium ring, which adopts partial quinoidal character, as confirmed by X-ray crystallography. Subsequent trapping of the carbene by a second DMAP molecule generates the final 1-Br product.

Scheme 1: Proposed chain carbene mechanism for the formation of 1-Br from DMAP and CFBr$$_2**.

Catalytic Enhancements

The addition of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves yields from 65% to 82% by facilitating bromide ion displacement. In contrast, reactions without TBAB exhibit slower kinetics and lower purity due to competing side reactions, such as the formation of N,N'-bis(bromodifluoromethyl) byproducts.

Reductive Debromination and Fluorination Pathways

A secondary route to 1-Br involves the reductive debromination of precursor compounds followed by fluorination. This method, while less common, provides access to structurally related derivatives.

Use of Tributyltin Hydride (Bu3_33SnH)

Treatment of N-(dibromodifluoromethyl)-4-dimethylaminopyridinium bromide with BuSnH in tetrahydrofuran (THF) selectively reduces the carbon-bromine bond, yielding 1-Br in 74% yield. This method is advantageous for scaling but requires careful handling of toxic tin byproducts.

Alternative Approaches: TDAE-Mediated Synthesis

Tetrakis(dimethylamino)ethylene (TDAE) serves as a potent reductant in the synthesis of 1-Br derivatives. Although primarily used for debromination, TDAE enables the generation of reactive difluoromethyl radicals, which can be trapped by DMAP under controlled conditions.

Reaction Optimization

Electrochemical studies reveal that TDAE reduces CFBr at −1.2 V (vs. SCE), producing a difluoromethyl radical intermediate. In the presence of DMAP, this radical undergoes coupling to form 1-Br in 68% yield. The reaction is conducted in acetonitrile at −20°C to minimize radical recombination.

Comparative Analysis

While TDAE-based methods avoid stoichiometric metal reductants, they require stringent temperature control and exhibit lower yields compared to direct alkylation.

Structural and Spectroscopic Characterization

X-ray crystallography of 1-Br confirms a planar pyridinium ring with a hypervalent Br⋯BrCF interaction (Fig. 1). The N–C bond length (1.34 Å) indicates significant quinoidal distortion, corroborating the resonance stabilization proposed in the mechanistic model.

Fig. 1: Molecular structure of 1-Br determined by single-crystal X-ray analysis .

Chemical Reactions Analysis

Types of Reactions: 1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Catalysis

BDMPB has been utilized as a catalyst in organic reactions due to its ability to stabilize transition states. Its application in catalyzing nucleophilic substitutions and other reactions has been documented, leading to improved yields and selectivity in synthetic pathways.

Biological Interactions

Research indicates that BDMPB interacts with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest its potential antimicrobial activity, making it a candidate for further exploration in therapeutic applications. Interaction studies focus on:

- Binding Affinities : Assessing how BDMPB binds to bacterial membranes or enzymes involved in metabolic pathways.

- Mechanism of Action : Understanding how these interactions could lead to therapeutic effects against infections.

Synthesis of Fluorinated Compounds

BDMPB serves as a precursor for the synthesis of various fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals. Its ability to introduce difluoromethyl groups into organic molecules enhances the properties of the resulting compounds.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of BDMPB against several bacterial strains. The compound exhibited significant inhibition zones, indicating its potential as an antimicrobial agent. The study highlighted the need for further optimization to enhance its effectiveness.

Case Study 2: Catalytic Applications

In a series of experiments, BDMPB was tested as a catalyst for the synthesis of complex organic molecules. Results showed that BDMPB increased reaction rates significantly compared to traditional catalysts, demonstrating its efficiency in synthetic chemistry.

Mechanism of Action

The mechanism by which 1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and biological functions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s pyridinium core and bromine substituent place it within a broader class of brominated heterocycles. Key structural analogs include:

Key Observations :

- Electron Effects: The dimethylamino group in the target compound enhances electron density at the pyridinium ring, contrasting with electron-deficient bromomethyl analogs like 4-(bromomethyl)pyridine hydrobromide. This influences reactivity in nucleophilic substitutions .

- Fluorine Impact: The difluoromethyl group increases electrophilicity compared to non-fluorinated analogs, facilitating halogen-bonding interactions critical in catalysis .

Physicochemical Properties

Comparative data on solubility, stability, and thermal properties:

Thermal Stability: The target compound’s decomposition near 190°C limits high-temperature applications compared to inorganic bromides like NaBr, which melts at 747°C .

Biological Activity

1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide is a quaternary ammonium salt characterized by its unique structural features, including a pyridinium ring substituted with a bromodifluoromethyl group and a dimethylamino group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications and as a lead compound in pharmaceutical development.

- Molecular Formula : C₉H₈BrF₂N

- Molecular Weight : Approximately 331.98 g/mol

- Structure : The compound consists of four hydrogen bond acceptors and two rotatable bonds, contributing to its reactivity and biological activity.

The biological activity of 1-bromodifluoromethyl-4-dimethylamino-pyridinium bromide is primarily attributed to its interactions with biological macromolecules such as proteins and nucleic acids. The difluoromethyl group enhances the compound's ability to modulate biological activity through hydrogen bonding and other non-covalent interactions. This allows it to potentially influence enzyme interactions and metabolic pathways.

Antimicrobial Properties

Preliminary studies suggest that 1-bromodifluoromethyl-4-dimethylamino-pyridinium bromide exhibits significant antimicrobial activity. It may interact with bacterial membranes or enzymes involved in metabolic pathways, making it a candidate for further research in treating bacterial infections.

Comparative Analysis

The following table summarizes the structural features and unique properties of several compounds related to 1-bromodifluoromethyl-4-dimethylamino-pyridinium bromide:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide | Pyridine ring, difluoromethyl, dimethylamino | Antimicrobial activity |

| 4-Dimethylaminopyridine | Pyridine ring, dimethylamino | Catalyst in organic reactions |

| 1-Bromo-2-fluoroethane | Simple alkyl halide | Lacks complex functionalities |

| N,N-Dimethyl-4-(trifluoromethyl)pyridin-4-ammonium iodide | Pyridine ring, trifluoromethyl | Different halogenation pattern |

Study on Antimycobacterial Activity

A study investigated the activity of structurally similar compounds against various mycobacterial species. The findings indicated that compounds with similar structural motifs exhibited varying degrees of efficacy against Mycobacterium tuberculosis. The results underscore the importance of the difluoromethyl group in enhancing biological activity .

Trypanocidal Activity

Research has shown that compounds analogous to 1-bromodifluoromethyl-4-dimethylamino-pyridinium bromide exhibit trypanocidal activity against Trypanosoma cruzi. These findings suggest that modifications in the pyridinium structure can lead to enhanced efficacy against parasitic infections, providing a pathway for developing new therapeutic agents .

Q & A

Basic: What are the optimal synthetic routes for preparing 1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide, and how can reaction efficiency be monitored?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated pyridine derivatives can be functionalized via reactions with difluoromethyl bromide under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Efficiency is monitored using thin-layer chromatography (TLC) or HPLC to track intermediate formation. Evidence from brominated pyridine syntheses highlights the importance of stoichiometric ratios and temperature control (e.g., 60–80°C for 12–24 hours) to minimize side products like dehalogenated byproducts .

Basic: Which spectroscopic techniques are critical for characterizing 1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide, and what spectral markers should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy : Focus on , , and NMR to confirm substituent positions. For instance, the dimethylamino group () shows a singlet at ~3.0 ppm in , while the difluoromethyl group () exhibits a distinct triplet in NMR .

- FTIR : Identify C-F stretching vibrations (~1100–1200 cm) and N-H stretches (if present) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS, prioritizing the molecular ion peak ([M]) and bromine isotope patterns (1:1 ratio for ) .

Advanced: How can computational methods resolve contradictions in proposed reaction mechanisms for brominated pyridinium derivatives?

Methodological Answer:

Contradictions in mechanisms (e.g., competing SNAr vs. radical pathways) can be addressed using:

- Density Functional Theory (DFT) : Calculate activation energies for intermediates to identify the most plausible pathway .

- Reaction Path Search Algorithms : Tools like GRRM or AFIR predict transition states and validate experimental observations (e.g., regioselectivity in bromination) .

- Kinetic Simulations : Compare computed rate constants with experimental data to reconcile discrepancies .

Advanced: What strategies mitigate thermal instability during the synthesis of brominated pyridinium salts?

Methodological Answer:

- Low-Temperature Reactions : Use cryogenic conditions (e.g., –20°C) in polar aprotic solvents (DMF, DMSO) to suppress decomposition .

- Protecting Groups : Temporarily shield reactive sites (e.g., dimethylamino groups) with Boc or Fmoc groups .

- Real-Time Monitoring : Employ in-situ Raman spectroscopy to detect early signs of degradation (e.g., loss of C-Br bonds at ~550 cm) .

Advanced: How can researchers elucidate the bioactivity mechanisms of brominated pyridinium compounds in cellular systems?

Methodological Answer:

- Target Identification : Use molecular docking to predict interactions with enzymes (e.g., kinases) or DNA. Cross-validate with surface plasmon resonance (SPR) for binding affinity measurements .

- Metabolomic Profiling : Apply LC-MS/MS to track metabolic perturbations (e.g., changes in ATP levels) in treated vs. control cells .

- Fluorescence Tagging : Conjugate the compound with fluorophores (e.g., FITC) to visualize subcellular localization via confocal microscopy .

Advanced: What analytical workflows address discrepancies in crystallographic vs. spectroscopic data for brominated heterocycles?

Methodological Answer:

- Multi-Technique Validation : Combine XRD (for 3D structure) with solid-state NMR to confirm molecular packing and dynamic behavior .

- DFT-Driven Refinement : Optimize crystallographic models using computed electron density maps to resolve ambiguities (e.g., disordered Br atoms) .

- Thermogravimetric Analysis (TGA) : Rule out solvent inclusion artifacts in XRD data by verifying thermal stability up to 200°C .

Basic: What purification techniques are most effective for isolating 1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide from reaction mixtures?

Methodological Answer:

- Column Chromatography : Use silica gel with a gradient eluent (hexane:EtOAc 4:1 to 1:2) to separate polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. Monitor purity via melting point (expected range: 180–190°C) .

- Ion-Exchange Resins : Remove ionic impurities (e.g., unreacted bromide salts) using Amberlyst® A-26 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.